molecular formula C17H22ClN5O2S B4489042 4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B4489042
M. Wt: 395.9 g/mol
InChI Key: BOCPJMJNSZIDRH-UHFFFAOYSA-N
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Description

4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2-chlorobenzenesulfonyl group, an ethyl group, and a methylpyrimidin-2-amine moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2-Chlorobenzenesulfonyl Group: The piperazine ring is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 2-chlorobenzenesulfonyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting appropriate precursors such as ethyl cyanoacetate with guanidine under acidic conditions.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes using high-purity reagents, optimizing reaction temperatures and times, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may inhibit nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 2-chlorobenzenesulfonyl group and a pyrimidine ring makes it particularly versatile in various applications.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2S/c1-3-19-17-20-13(2)12-16(21-17)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCPJMJNSZIDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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